Tazemetostat

Overview

Description

Tazemetostat is a small molecule inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound is primarily used in the treatment of certain types of cancer, including metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma. This compound was first named in literature as EPZ-6438 and was granted FDA approval on January 23, 2020 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring, the introduction of the morpholine moiety, and the final coupling reactions to form the benzamide structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain pharmaceutical-grade this compound. The final product is subjected to stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Metabolic Reactions

Tazemetostat undergoes extensive hepatic metabolism primarily mediated by CYP3A enzymes, forming inactive metabolites through specific reactions:

Primary Metabolic Pathways

-

N-dealkylation : The predominant reaction involves cleavage of the ethyl group from the aniline nitrogen, producing EPZ-6930 (desethyl metabolite). A secondary pathway removes the tetrahydropyran moiety to form EPZ006931 (Figure 1). Both metabolites lack pharmacological activity due to significantly reduced EZH2 inhibition (IC₅₀ ~100-fold higher than parent drug) .

-

CYP3A Autoinduction : Repeated dosing reduces systemic exposure (AUC) by 42% at day 15 compared to day 0, attributed to CYP3A upregulation .

Metabolite Pharmacokinetics

| Parameter | This compound | EPZ-6930 |

|---|---|---|

| AUC₀–12h (ng·h/mL) | 3,340 ± 49% | 6,840 ± 28% |

| Cmax (ng/mL) | 829 ± 56% | 1,220 ± 31% |

| Half-life (h) | 3.6 ± 24% | 4.3 ± 29% |

| Excretion (%) | Urine: 15% | Feces: 79% |

Data derived from Phase I studies .

Synthetic Pathway

This compound hydrobromide is synthesized through a multi-step process starting from 2-methyl-3-nitrobenzoic acid :

CYP3A-Mediated Drug Interactions

This compound acts as a weak CYP3A inducer , reducing midazolam (CYP3A substrate) exposure by 40% (AUC) and 22% (Cmax) in co-administered patients . This autoinduction necessitates dose adjustments when combined with CYP3A inhibitors/inducers .

Structural Stability and Reactivity

The core structure includes a pyridone ring critical for EZH2 binding via hydrogen bonds to W624. Modifications to this scaffold reduce potency . The molecule’s stability under physiological conditions is evidenced by its 88% plasma protein binding and moderate bioavailability (33%) .

Degradation Pathways

Scientific Research Applications

Tazemetostat has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of EZH2 in epigenetic regulation and gene expression.

Biology: this compound is employed in research to understand the mechanisms of cancer progression and the role of histone methylation in cellular processes.

Medicine: Clinically, this compound is used to treat patients with specific types of cancer, providing a targeted therapeutic approach.

Industry: The compound is explored for its potential in developing new cancer therapies and as a lead compound for designing novel inhibitors

Mechanism of Action

Tazemetostat exerts its effects by selectively inhibiting the activity of EZH2, a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This methylation mark is associated with transcriptional repression. By inhibiting EZH2, this compound reduces the levels of H3K27me3, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Tazemetostat is unique among EZH2 inhibitors due to its high selectivity and potency. Similar compounds include:

GSK126: Another EZH2 inhibitor with a different chemical structure but similar mechanism of action.

EPZ-6438: The initial name for this compound, which highlights its development history.

CPI-1205:

Compared to these compounds, this compound has demonstrated a favorable safety profile and significant clinical efficacy, making it a valuable addition to the arsenal of cancer therapeutics .

Biological Activity

Tazemetostat, marketed as TAZVERIK, is a first-in-class selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase involved in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those with aberrations in the EZH2 gene. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and ongoing research.

This compound functions primarily by inhibiting EZH2, which is a catalytic subunit of the Polycomb repressive complex 2 (PRC2). This inhibition leads to a reduction in trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. By decreasing H3K27me3 levels, this compound can reactivate silenced tumor suppressor genes and induce differentiation or apoptosis in cancer cells.

Phase 1 and 2 Studies

Several clinical trials have evaluated the efficacy and safety of this compound across different cancer types:

- B-cell Non-Hodgkin Lymphoma (B-NHL) : In a Phase 1 study involving patients with relapsed or refractory B-NHL, this compound demonstrated an overall response rate (ORR) of 38% in patients with EZH2 mutations and 5% in those with wild-type EZH2 . The recommended Phase 2 dose was established at 800 mg administered twice daily.

- Epithelioid Sarcoma : this compound received accelerated approval from the FDA for locally advanced or metastatic epithelioid sarcoma based on data showing an ORR of 15% and durable responses in this patient population .

- Follicular Lymphoma : In ongoing studies, this compound has been combined with other agents like lenalidomide and rituximab, showing promising preliminary results that warrant further investigation .

Summary of Clinical Findings

| Cancer Type | Study Phase | ORR (%) | Recommended Dose (mg) |

|---|---|---|---|

| B-cell Non-Hodgkin Lymphoma | Phase 1 | 38 | 800 (BID) |

| Epithelioid Sarcoma | Phase 2 | 15 | 800 (BID) |

| Follicular Lymphoma | Ongoing | TBD | TBD |

Safety Profile

This compound has been generally well-tolerated across clinical trials. The most common treatment-related adverse events include:

- Asthenia : 33%

- Nausea : 20%

- Anemia : 14%

- Muscle spasms : 14%

Serious adverse events were rare, with only one instance of grade 4 thrombocytopenia reported at the highest dose level . No treatment-related deaths were observed.

Case Studies and Research Findings

- Case Study - DLBCL : A patient with diffuse large B-cell lymphoma (DLBCL) harboring an EZH2 mutation exhibited a complete response after treatment with this compound, highlighting its potential for inducing significant tumor regression in genetically susceptible populations .

- Research on H3K27 Methylation : Studies have shown that this compound effectively reduces H3K27 methylation levels in various cancer cell lines, correlating with decreased cell proliferation and increased rates of apoptosis .

- Combination Therapy Trials : Ongoing trials are exploring the efficacy of this compound in combination with other therapies for enhanced antitumor activity. Early results suggest that combining this compound with lenalidomide may improve outcomes in follicular lymphoma patients who have relapsed after prior treatments .

Future Directions

The ongoing research into this compound includes:

- Expanding indications beyond current approvals to include other solid tumors and hematological malignancies.

- Investigating combination therapies to enhance efficacy while maintaining safety profiles.

- Conducting further studies to elucidate the long-term effects and potential resistance mechanisms associated with EZH2 inhibition.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Tazemetostat, and how does EZH2 inhibition translate to antitumor activity in preclinical models?

this compound selectively inhibits EZH2, a histone methyltransferase component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes H3K27 trimethylation (H3K27me3), leading to transcriptional repression. Preclinical studies demonstrate that EZH2 inhibition reduces H3K27me3 levels, reactivating tumor suppressor genes and inducing cell-cycle arrest or apoptosis. In synovial sarcoma xenografts, this compound reduced tumor growth by 50–70% (IC50: 0.15–0.52 μM) and synergized with doxorubicin in vivo . Key methodologies include qPCR for gene expression analysis and ELISA for H3K27me3 quantification .

Q. What validated preclinical models are used to study this compound’s efficacy in SMARCA4-deficient tumors?

SMARCA4-deficient undifferentiated thoracic tumor (UTT) cell lines and xenografts are primary models. This compound showed potent anti-proliferative effects in SMARCA2/4-deficient small cell ovarian hypercalcemic type (SCCOHT) models, reducing tumor size by 60–80% in xenografts. Researchers employ RNA-seq to identify derepressed endogenous retroviruses and chromatin immunoprecipitation (ChIP) to map epigenetic changes .

Q. How are clinical trials designed to evaluate this compound’s safety and pharmacokinetics in advanced cancers?

Phase I studies (e.g., NCT04537715) use open-label, multi-dose designs to assess drug-drug interactions (e.g., CYP3A4 inhibitors/inducers). Key parameters include steady-state AUC, Cmax, and Ctrough levels. For example, this compound’s recommended Phase II dose (RP2D) with R-CHOP in DLBCL is 800 mg BID, validated by comparable pharmacokinetics to monotherapy studies .

Advanced Research Questions

Q. What strategies mitigate resistance to this compound in EZH2-mutant lymphomas?

Genome-wide CRISPR/Cas9 screens identified IKZF1 loss as a sensitizer to this compound. Combining this compound with lenalidomide (which degrades IKAROS/AIOLOS) enhanced apoptosis in DLBCL cell lines (e.g., 40% increase in caspase-3 activation) and improved survival in xenografts. RNA-seq revealed upregulated interferon signaling (e.g., IRF7, DDX58) and H3K27 acetylation at promoter regions .

Q. How can biomarkers optimize patient stratification for this compound in SWI/SNF-deficient solid tumors?

Biomarkers include EZH2/PRC2 pathway activity (H3K27me3 levels), SMARCA4/SMARCB1 mutations, and transcriptional profiling of interferon-responsive genes. In a Phase II basket trial, SWI/SNF-deficient patients had a median overall survival (mOS) of 19.0 months. Dynamic on-therapy H3K27me3 quantification via ELISA or IHC is critical for monitoring epigenetic modulation .

Q. What methodologies resolve contradictory efficacy data between monotherapy and combination regimens in follicular lymphoma (FL)?

The SYMPHONY-1 trial (NCT04224493) uses a biomarker-enriched, randomized design to evaluate this compound + R² (rituximab/lenalidomide) in R/R FL. Interim analyses adjust for EZH2 mutation status (WT vs. MT), with ORR as the primary endpoint. Contradictions in monotherapy response rates (e.g., 69% ORR in MT vs. 35% in WT) are addressed through subgroup stratification and Bayesian adaptive designs .

Q. How does this compound modulate the tumor microenvironment (TME) in immunotherapy-resistant melanoma?

this compound upregulates MHC-II expression by suppressing PRC2-mediated repression of interferon-responsive genes. In anti-PD-1-resistant models, combination with checkpoint inhibitors increased CD8+ T-cell infiltration by 2.5-fold. Single-cell RNA-seq and flow cytometry are used to map immune cell dynamics .

Q. Methodological Guidance

Designing a Phase Ib/III trial for this compound in hematologic malignancies:

- Population: Biomarker-enriched cohorts (e.g., EZH2 MT, SMARCA4-deficient).

- Endpoints: Primary = ORR (RECIST 1.1); Secondary = DoR, PFS, H3K27me3 reduction.

- PK/PD: Serial plasma sampling for Ctrough/AUC correlation with target engagement.

- Statistical: Simon’s two-stage design for Phase II; Bayesian hierarchical models for subgroup efficacy .

Analyzing synergistic drug combinations in vitro:

- Assays: Annexin V/PI staining for apoptosis, cell-cycle profiling (flow cytometry).

- Synergy Metrics: Chou-Talalay combination index (CI < 1 indicates synergy).

- Mechanistic Validation: ChIP-seq for histone modification changes and RNA-seq for pathway enrichment (e.g., antiviral response) .

Addressing pharmacokinetic variability in this compound trials:

Properties

IUPAC Name |

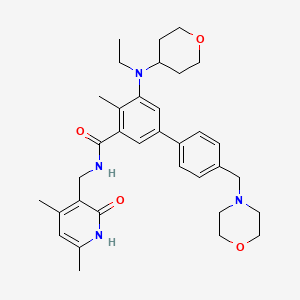

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSAUGJQHDYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025831 | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |

| Record name | Tazemetostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1403254-99-8 | |

| Record name | Tazemetostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazemetostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazemetostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.